molecular formula C21H23N5O3 B298780 2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide

2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide

Cat. No. B298780
M. Wt: 393.4 g/mol
InChI Key: MKHISWFNMGPDAU-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide involves the inhibition of various cellular processes, including DNA replication, protein synthesis, and cell division. This compound has been shown to target specific enzymes and proteins involved in these processes, leading to the induction of apoptosis and inhibition of cancer cell growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide have been studied extensively in vitro and in vivo. This compound has been shown to induce apoptosis in cancer cells, inhibit the activity of various enzymes and proteins, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide in lab experiments include its potent anticancer activity, ability to inhibit specific enzymes and proteins, and potential use as an anti-inflammatory agent. However, limitations include its toxicity and potential side effects, as well as the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

For research on 2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide include further investigation into its potential use as an anticancer agent, anti-inflammatory agent, and inhibitor of specific enzymes and proteins. Additionally, research should focus on the development of more effective and less toxic derivatives of this compound, as well as the identification of potential drug targets and mechanisms of action. Finally, studies should be conducted to assess the safety and efficacy of this compound in animal models and clinical trials.

Synthesis Methods

The synthesis method for 2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide involves the reaction between 3-nitro-4-(1-piperidinyl)aniline and 2,5-dimethyl-3-(2-oxo-2-cyanoethylidene)pyrrolidine-1-carboxylic acid ethyl ester in the presence of a base. The resulting product is then isolated and purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to possess anticancer activity by inhibiting the growth of cancer cells through the induction of apoptosis. Additionally, this compound has been investigated for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the activity of various enzymes, including kinases and proteases.

properties

Product Name

2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide

Molecular Formula

C21H23N5O3

Molecular Weight

393.4 g/mol

IUPAC Name

(E)-2-cyano-3-[2,5-dimethyl-1-(3-nitro-4-piperidin-1-ylphenyl)pyrrol-3-yl]prop-2-enamide

InChI

InChI=1S/C21H23N5O3/c1-14-10-16(11-17(13-22)21(23)27)15(2)25(14)18-6-7-19(20(12-18)26(28)29)24-8-4-3-5-9-24/h6-7,10-12H,3-5,8-9H2,1-2H3,(H2,23,27)/b17-11+

InChI Key

MKHISWFNMGPDAU-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])C)/C=C(\C#N)/C(=O)N

SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])C)C=C(C#N)C(=O)N

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])C)C=C(C#N)C(=O)N

Origin of Product

United States

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